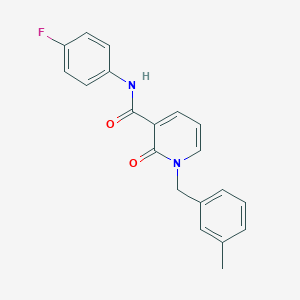

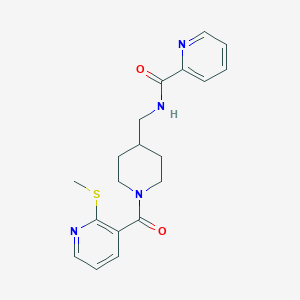

N-(4-fluorophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-fluorophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, commonly known as L-type calcium channel blocker, is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is synthesized using various methods, and its mechanism of action has been widely investigated. The purpose of

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Pharmacology Applications

Selective Inhibition of Kinase Superfamily : An analogue of the compound, featured in the study of Met kinase inhibitors, demonstrated significant potential in cancer therapy. This analogue was shown to inhibit the Met kinase superfamily selectively, leading to complete tumor stasis in a human gastric carcinoma model, and has progressed to phase I clinical trials due to its promising preclinical safety profiles and in vivo efficacy (Schroeder et al., 2009).

HIV Integrase Inhibitors : The compound's structure is similar to those of potent HIV integrase inhibitors that have been the focus of extensive research. One study described the use of 19F-NMR spectroscopy to support the development of HIV integrase inhibitors, providing insights into their metabolic fate and excretion in rats and dogs (Monteagudo et al., 2007).

Antimycobacterial Activity : N-aryl-1,4-dihydropyridine-3,5-dicarboxamides, bearing structural resemblance, have been synthesized and tested for their antitubercular activities. These compounds demonstrated promising activity against Mycobacterium species, highlighting their potential as novel antituberculosis agents (Mohammadpour, 2012).

Analgesic Properties Enhancement : Research into chemical modifications of the pyridine moiety in related molecules has shown that specific substitutions can lead to an increase in analgesic properties, suggesting potential for development as new pain management drugs (Ukrainets et al., 2015).

Antitumor Activity : The synthesis of an analogue, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, and its antitumor activity against cancer cell lines demonstrate the therapeutic potential of such compounds in oncology (Hao et al., 2017).

Materials Science Applications

- Aromatic Polyamides Synthesis : Related structures have been utilized in the synthesis of novel aromatic polyamides with enhanced properties, such as solubility and thermal stability, for potential applications in high-performance materials (Hsiao et al., 1999; Yang et al., 1999).

Propiedades

IUPAC Name |

N-(4-fluorophenyl)-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2O2/c1-14-4-2-5-15(12-14)13-23-11-3-6-18(20(23)25)19(24)22-17-9-7-16(21)8-10-17/h2-12H,13H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVTHQOSOBCWKSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-(2-(4-Ethoxyphenyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2472336.png)

![N-(4-isopropylphenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2472337.png)

![N-(1-cyanocyclobutyl)-3-[3-(cyclopentyloxy)phenyl]propanamide](/img/structure/B2472340.png)

![4-Azepan-1-yl-6-chloro-3-[(4-methoxyphenyl)sulfonyl]quinoline](/img/structure/B2472341.png)

![N-(2-chloro-4-methylphenyl)-2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2472342.png)

![[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B2472346.png)

![2-(2,3-Dimethoxybenzamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2472348.png)

![N-butyl-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2472349.png)